molecular formula C10H12FN B1340349 3-(4-fluorobenzyl)azetidine CAS No. 937621-44-8

3-(4-fluorobenzyl)azetidine

Cat. No.: B1340349
CAS No.: 937621-44-8
M. Wt: 165.21 g/mol
InChI Key: XNDJLHUZUSQKTB-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)azetidine is a heterocyclic organic compound characterized by a four-membered ring containing nitrogen and carbon atomsIt is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

3-(4-fluorobenzyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective routes. These methods may include the use of microwave irradiation and solid support catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical transformations and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-fluorobenzyl)azetidine include:

    Azetidine: A four-membered nitrogen-containing ring without the fluorophenyl group.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern with the 4-fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDJLHUZUSQKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588373
Record name 3-[(4-Fluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937621-44-8
Record name 3-[(4-Fluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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